molecular formula C13H10FNO3S2 B15081061 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid

3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid

Katalognummer: B15081061
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: LFISVUKDSDUBDO-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a propionic acid moiety. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Wissenschaftliche Forschungsanwendungen

3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene group enhances the compound’s binding affinity to its targets, while the propionic acid moiety improves its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one
  • 5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one
  • 3-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid is unique due to the presence of the propionic acid group, which enhances its solubility and bioavailability compared to similar compounds. Additionally, the fluorobenzylidene group provides increased binding affinity to molecular targets, making it a more potent compound in various applications.

Eigenschaften

Molekularformel

C13H10FNO3S2

Molekulargewicht

311.4 g/mol

IUPAC-Name

3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H10FNO3S2/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+

InChI-Schlüssel

LFISVUKDSDUBDO-JXMROGBWSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)F

Kanonische SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.